6-Bromo-4-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-4-methylindoline-2,3-dione has been identified as an important intermediate in the synthesis of various biologically active compounds. For instance, the compound 6-bromo-4-iodoquinoline, synthesized from related precursors, serves as a crucial intermediate for creating a range of biologically active entities, including GSK2126458 (Wang et al., 2015). Additionally, it has been shown that 6-bromo-2-methylquinoline-5,8-dione, a compound closely related to this compound, is an essential intermediate for the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. This synthesis involves intriguing chemistry, especially concerning the regioselectivity in nucleophilic substitution reactions of the compound with various amines (Choi & Chi, 2004).
Crystal Structure Analysis
Detailed studies of compounds structurally similar to this compound, such as 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, have been conducted to understand their crystal structures and molecular interactions. For instance, the analysis of intermolecular hydrogen bonding and π–π contacts provided insights into the stabilization of the crystal structure of the compound (Abdellaoui et al., 2019).
Biochemical and Pharmacological Applications
While the specific compound this compound itself may not have direct reported applications in biochemical or pharmacological research, closely related compounds have been studied for their biological activities. For example, certain phthalimide derivatives, which are structurally related to this compound, have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme significant in herbicidal activity (Gao et al., 2019).
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWZUFXDKESFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.